molecular formula C8H15NO3 B6588196 methyl 5,5-dimethylmorpholine-3-carboxylate CAS No. 1706541-30-1

methyl 5,5-dimethylmorpholine-3-carboxylate

Cat. No.: B6588196
CAS No.: 1706541-30-1
M. Wt: 173.2
InChI Key:
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Description

Methyl 5,5-dimethylmorpholine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxylate ester group and two methyl groups attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,5-dimethylmorpholine-3-carboxylate typically involves the reaction of 5,5-dimethylmorpholine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the ester bond.

Reaction Conditions:

    Reagents: 5,5-dimethylmorpholine, methyl chloroformate

    Solvent: Anhydrous dichloromethane

    Catalyst: Triethylamine

    Temperature: Room temperature

    Time: 2-3 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reagents and reaction conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethylmorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

Methyl 5,5-dimethylmorpholine-3-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5,5-dimethylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl morpholine-3-carboxylate
  • 5,5-Dimethylmorpholine
  • Methyl 4-methylmorpholine-3-carboxylate

Uniqueness

Methyl 5,5-dimethylmorpholine-3-carboxylate is unique due to the presence of two methyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other morpholine derivatives and can lead to different properties and applications.

Properties

CAS No.

1706541-30-1

Molecular Formula

C8H15NO3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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